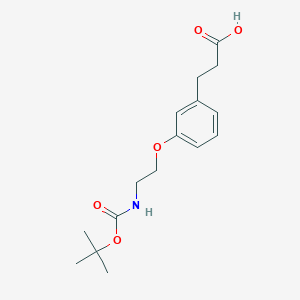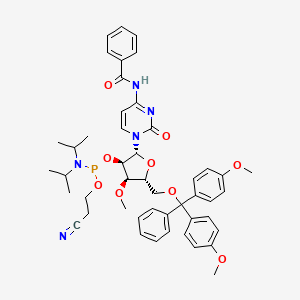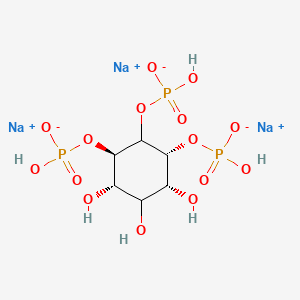![molecular formula C12H9NO4 B13720120 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid](/img/structure/B13720120.png)
2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid is a heterocyclic compound that features a quinoline core fused with a dioxin ring
Vorbereitungsmethoden
The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a quinoline derivative with a dioxin precursor under acidic conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure settings .
Analyse Chemischer Reaktionen
2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be used to modify the quinoline ring or reduce specific functional groups, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound’s unique properties make it useful in developing advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid include:
7-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid: This compound has a similar structure but with a methyl group at the 7-position, which can influence its chemical properties and reactivity.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid: This compound features a pyridine ring instead of a quinoline ring, leading to different chemical behavior and applications
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H9NO4 |
|---|---|
Molekulargewicht |
231.20 g/mol |
IUPAC-Name |
2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C12H9NO4/c14-12(15)8-3-7-4-10-11(17-2-1-16-10)5-9(7)13-6-8/h3-6H,1-2H2,(H,14,15) |
InChI-Schlüssel |
UVTCWDZUZYCHJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC3=NC=C(C=C3C=C2O1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)
